(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone
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Overview
Description
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone: is a complex organic compound featuring a benzoxazole ring system, a pyrrolidinyl group, and a piperazinyl group with a cyclopropylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzoxazole core. One common approach is to react an appropriate o-aminophenol with a carboxylic acid or its derivatives to form the benzoxazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoxazole ring can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed on the pyrrolidinyl or piperazinyl groups.
Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents on the benzoxazole ring or the piperazinyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Formation of oxo derivatives of benzoxazole.
Reduction: : Reduced forms of the pyrrolidinyl or piperazinyl groups.
Substitution: : Introduction of various functional groups leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Medicinal Chemistry: : It can serve as a lead compound for the development of new drugs, particularly in the areas of anti-inflammatory, antibacterial, and anticancer agents.
Material Science: : Its unique structure may be useful in the design of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Organic Synthesis: : It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
This compound can be compared to other benzoxazole derivatives and related heterocyclic compounds. Similar compounds include:
2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols: : These compounds share the benzoxazole core but differ in their substituents and functional groups.
N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: : These compounds also feature the benzoxazole ring but have different substituents on the benzamide moiety.
The uniqueness of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone
Properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-(4-cyclopropylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c24-18(21-10-12-22(13-11-21)28(25,26)14-7-8-14)16-5-3-9-23(16)19-20-15-4-1-2-6-17(15)27-19/h1-2,4,6,14,16H,3,5,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFOMZBECKDRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCN(CC4)S(=O)(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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